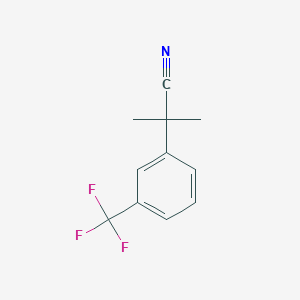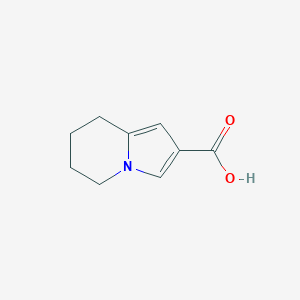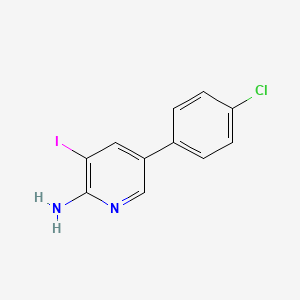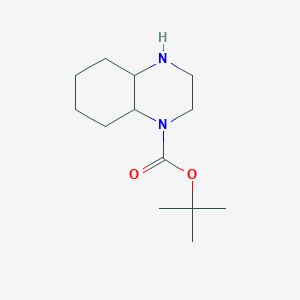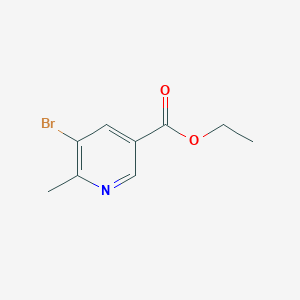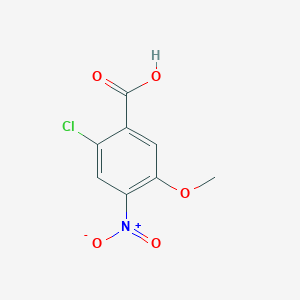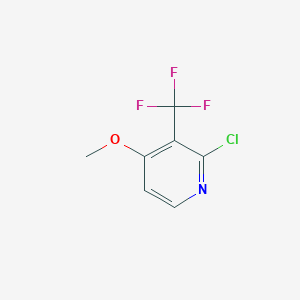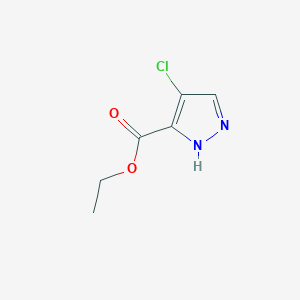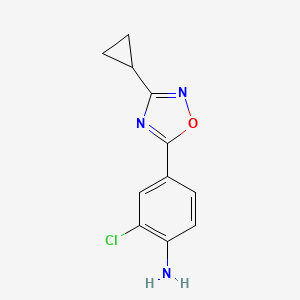
2-氯-4-(3-环丙基-1,2,4-噁二唑-5-基)苯胺
描述
“2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 1339515-32-0 . It has a molecular weight of 235.67 . The IUPAC name for this compound is 2-chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenylamine .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClN3O/c12-8-5-7(3-4-9(8)13)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature at room temperature .科学研究应用
合成和结构性质
新型杂环化合物的合成,包括涉及氯和噁二唑基团的化合物,一直是一个备受关注的课题,因为它们具有多样的应用。例如,氯乙醛与取代苯胺反应形成各种中间体,展示了这些化合物在合成杂环结构方面的多功能性R. Issac & J. Tierney, 1996。
噁二唑在传感和材料科学中的应用
噁二唑,特别是1,3,4-噁二唑骨架,在化学传感器的发展中占据重要地位,因为它们具有高的光致发光量子产率、优异的热化学稳定性和潜在的配位位点。这些特性使它们适用于金属离子传感应用,突显了类似2-氯-4-(3-环丙基-1,2,4-噁二唑-5-基)苯胺这样的化合物在创建先进传感材料中的相关性D. Sharma, H. Om, & A. Sharma, 2022。
在药物化学中的应用
噁二唑的结构基元,包括从苯胺衍生的结构,有助于与生物系统中各种酶和受体结合,引发一系列生物活性。这使它们成为新型治疗剂开发的焦点G. Verma et al., 2019。此外,1,3,4-噁二唑和1,2,4-噁二唑衍生物的合成和药理评价已经显示出显著的抗菌、抗炎和抗癌活性,表明它们在药物发现中作为生物活性化合物的潜力Jing-Jing Wang et al., 2022。
安全和危害
未来方向
作用机制
Target of Action
It’s known that the 1,2,4-oxadiazole ring, a core structure in this compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
The presence of the 1,2,4-oxadiazole ring in the structure suggests potential interactions with biological targets via hydrogen bonding . The nitrogen atom in the oxadiazole moiety can form an intramolecular hydrogen bond with the NH2 group .
Biochemical Pathways
Compounds with a 1,2,4-oxadiazole ring have been associated with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole ring in the structure suggests potential bioavailability due to its common occurrence in many pharmaceuticals .
Result of Action
Compounds with a 1,2,4-oxadiazole ring have been associated with a wide range of biological activities, including anti-bacterial, anti-viral, anti-leishmanial activities, and more .
Action Environment
The synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines, including this compound, can be achieved in a naoh–dmso medium at ambient temperature , suggesting that the compound may be stable under various conditions.
生化分析
Biochemical Properties
2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the oxadiazole ring in the compound is known to interact with hydrogen bond acceptors, which can affect the binding affinity and specificity of enzymes and proteins . Additionally, the chloro-substituted aniline ring can participate in hydrophobic interactions, further modulating the biochemical properties of the compound .
Cellular Effects
The effects of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of muscarinic receptors, leading to changes in cell signaling and downstream effects on gene expression . Furthermore, the compound’s interaction with cellular proteins can alter metabolic pathways, impacting cellular energy production and overall cell function .
Molecular Mechanism
At the molecular level, 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline exerts its effects through specific binding interactions with biomolecules. The oxadiazole ring can form hydrogen bonds with target proteins, influencing their conformation and activity . Additionally, the compound can act as an enzyme inhibitor or activator, depending on the context of its interaction with specific enzymes . These molecular interactions can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation, affecting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its activity over extended periods, making it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cellular function without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .
Metabolic Pathways
2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . For instance, it can inhibit or activate enzymes in the glycolytic pathway, affecting the production of ATP and other metabolic intermediates . These interactions highlight the compound’s potential to alter cellular energy production and overall metabolic function .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline within cells and tissues are critical for understanding its biochemical effects. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects . The compound’s distribution within tissues can also influence its overall efficacy and potential as a therapeutic agent .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy production and metabolic function . Alternatively, it may be directed to the nucleus, where it can modulate gene expression and cell signaling pathways .
属性
IUPAC Name |
2-chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-8-5-7(3-4-9(8)13)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPJGXXWWLECCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




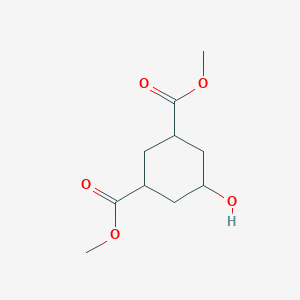
![3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine](/img/structure/B1427099.png)
![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)
![trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester](/img/structure/B1427102.png)
